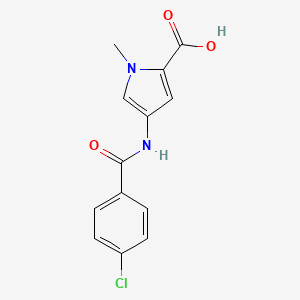

4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 478804-04-5

Cat. No.: VC3779072

Molecular Formula: C13H11ClN2O3

Molecular Weight: 278.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478804-04-5 |

|---|---|

| Molecular Formula | C13H11ClN2O3 |

| Molecular Weight | 278.69 g/mol |

| IUPAC Name | 4-[(4-chlorobenzoyl)amino]-1-methylpyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H11ClN2O3/c1-16-7-10(6-11(16)13(18)19)15-12(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,17)(H,18,19) |

| Standard InChI Key | RXUQGVQIIDGAKT-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=C1C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CN1C=C(C=C1C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |

Introduction

Structural Information

Structural Features

The structure of 4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid encompasses several important structural elements that define its chemical identity and potential reactivity. The foundation of the molecule is a pyrrole ring, which is a five-membered heterocyclic aromatic system containing one nitrogen atom. This pyrrole ring features several key substitutions:

-

A methyl group attached to the nitrogen atom of the pyrrole ring (N-methylation)

-

A carboxylic acid group at the 2-position of the pyrrole ring

-

An amino group at the 4-position of the pyrrole ring

-

A 4-chlorobenzoyl group attached to the amino group, forming an amide linkage

These structural features create a relatively planar molecule with specific electronic properties. The N-methylation of the pyrrole prevents this position from participating in hydrogen bonding, while the carboxylic acid group provides a site for potential acid-base interactions and hydrogen bonding. The amide linkage connecting the pyrrole to the 4-chlorobenzene moiety offers rigidity to the molecule while also providing additional sites for potential hydrogen bonding interactions.

The chlorine atom at the para position of the benzene ring introduces an electron-withdrawing effect and potential sites for halogen bonding, which could influence the compound's interaction with biological targets or its behavior in chemical reactions.

SMILES, InChI, and InChIKey Notations

For computational and database purposes, 4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid can be represented using several standard chemical notations that encode its structural information :

SMILES notation:

CN1C=C(C=C1C(=O)O)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES:

CN1C=C(C=C1C(=O)O)NC(=O)C2=CC=C(C=C2)Cl

Standard InChI:

InChI=1S/C13H11ClN2O3/c1-16-7-10(6-11(16)13(18)19)15-12(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,17)(H,18,19)

Standard InChIKey:

RXUQGVQIIDGAKT-UHFFFAOYSA-N

These notations serve as unique identifiers for the compound and enable its unambiguous identification in chemical databases, facilitating research activities that involve computational chemistry, cheminformatics, and database searches.

Physical and Chemical Properties

The physical and chemical properties of 4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid are crucial for understanding its behavior in various research applications. Based on its structure, this compound is expected to exist as a solid at room temperature, which is typical for organic compounds with similar molecular weights and functional groups.

The compound contains several important functional groups that influence its chemical properties. The carboxylic acid group (pKa likely in the range of 4-5, based on similar structures) makes the compound weakly acidic and capable of forming salts with bases. This group also provides a site for potential esterification reactions and other carboxylic acid transformations.

The amide linkage between the pyrrole and the benzoyl group is relatively stable under physiological conditions but can potentially undergo hydrolysis under strong acidic or basic conditions. The chlorine substituent on the benzene ring introduces electron-withdrawing effects and potential sites for nucleophilic aromatic substitution under appropriate conditions.

From a solubility perspective, the compound likely possesses limited water solubility due to its relatively hydrophobic structure, but the presence of the carboxylic acid group would enhance solubility in basic aqueous solutions through salt formation. The compound would likely show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, which is relevant for its use in research settings.

Predicted Properties and Data

Predicted Collision Cross Section Data

Collision Cross Section (CCS) data are valuable for mass spectrometry applications, particularly in ion mobility spectrometry, where they help in compound identification and structural characterization. The predicted CCS values for various ionic forms of 4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid are presented in Table 1 :

Table 1: Predicted Collision Cross Section (CCS) Data for 4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 279.05308 | 160.0 |

| [M+Na]+ | 301.03502 | 171.9 |

| [M+NH4]+ | 296.07962 | 166.5 |

| [M+K]+ | 317.00896 | 168.5 |

| [M-H]- | 277.03852 | 161.8 |

| [M+Na-2H]- | 299.02047 | 165.8 |

| [M]+ | 278.04525 | 162.2 |

| [M]- | 278.04635 | 162.2 |

These predicted values can serve as reference data for researchers using ion mobility mass spectrometry for analyzing this compound. The data indicate that different ionic forms of the molecule have distinct CCS values, which can be useful for distinguishing between them in analytical applications.

The differences in CCS values between various adducts reflect the changes in the three-dimensional structure and effective size of the molecule when it forms complexes with different ions. For instance, the sodium adduct [M+Na]+ shows a larger CCS value (171.9 Ų) compared to the protonated form [M+H]+ (160.0 Ų), suggesting a more extended conformation for the sodium adduct.

Research Applications

4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is primarily utilized in biochemical research, with a particular focus on proteomics studies. While specific details about its applications are somewhat limited in the available literature, compounds with similar structural features are often employed in various research contexts, including:

-

As building blocks or intermediates in the synthesis of more complex molecules with potential biological activities

-

As probes for studying protein-ligand interactions, particularly given the presence of multiple functional groups capable of hydrogen bonding and other non-covalent interactions

-

In structure-activity relationship (SAR) studies aimed at developing novel compounds with specific biological activities

-

As analytical standards for method development in chromatography and mass spectrometry

The compound's structural resemblance to certain fragments found in bioactive molecules suggests potential applications in medicinal chemistry and drug discovery efforts. The pyrrole-carboxylic acid motif is found in various bioactive compounds, including some with anti-inflammatory, analgesic, or antimicrobial properties.

Additionally, the presence of the 4-chlorobenzoyl group introduces specific electronic and steric features that could influence binding interactions with biological targets, potentially making this compound useful in studies investigating molecular recognition processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume